3-Pyridinamine, 1-oxide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-oxidopyridin-1-ium-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c6-5-2-1-3-7(8)4-5/h1-4H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIBIGDAAQIUKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40168012 | |
| Record name | 3-Pyridinamine, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40168012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1657-32-5 | |
| Record name | NSC60496 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60496 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Pyridinamine, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40168012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Pyridinamine, 1 Oxide
Oxidation of 3-Aminopyridine (B143674) Precursors
The most direct and widely employed method for the synthesis of 3-Pyridinamine, 1-oxide is the N-oxidation of 3-aminopyridine. This transformation can be achieved using a variety of oxidizing agents, ranging from classical peracids to sophisticated transition metal catalysts.
Classical Peracid-Mediated Oxidations
Peroxyacids are a cornerstone in the synthesis of N-oxides due to their accessibility and reactivity. These methods involve the electrophilic attack of the peroxyacid oxygen on the nucleophilic pyridine (B92270) nitrogen.
A common and cost-effective method for the N-oxidation of pyridines involves the use of hydrogen peroxide in the presence of an acid, typically glacial acetic acid. nih.gov This system generates an in-situ peroxyacid, which then acts as the oxidizing agent. The reaction of 3-aminopyridine with hydrogen peroxide in fuming sulfuric acid has also been reported. oup.com
A typical procedure involves heating 3-aminopyridine with a mixture of hydrogen peroxide and glacial acetic acid. nih.gov The reaction conditions, such as temperature and reaction time, can be optimized to achieve high yields. For instance, the oxidation of the related 3-(aminomethyl)pyridine (B1677787) using 30% hydrogen peroxide in acetic acid at 60–70°C for 8–12 hours resulted in yields of 82–85%.
Table 1: Representative Conditions for H2O2/AcOH Oxidation
| Substrate | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| 3,5-Dimethylpyridine | H2O2 (35%), Glacial Acetic Acid | 80 | 5 | Good |
| 3-(Aminomethyl)pyridine | H2O2 (30%), Acetic Acid | 60-70 | 8-12 | 82-85 |
Data derived from studies on related pyridine derivatives. nih.gov
Pre-formed peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), are highly effective reagents for the N-oxidation of a wide range of amines and N-heterocycles. mdma.chwikipedia.org The oxidation of pyridines with m-CPBA is generally rapid and proceeds in high yield under mild conditions, often at room temperature. researchgate.netorganic-chemistry.org The reaction is typically carried out in a chlorinated solvent like chloroform (B151607) or dichloromethane. researchgate.net
Caro's acid (peroxomonosulfuric acid, H2SO5), prepared from potassium persulfate and sulfuric acid, is another potent oxidizing agent for this transformation. tandfonline.comtandfonline.com Kinetic studies on the oxidation of 3-aminopyridine with peroxomonosulfuric acid have shown that the reaction is second order and the mechanism involves the nucleophilic attack of the amino nitrogen on the electrophilic peroxo oxygen. researchgate.net However, reports also indicate that the oxidation of 3-aminopyridine with Caro's acid can lead to the formation of 3,3′-azoxypyridine as a significant byproduct. tandfonline.comtandfonline.com In some cases, the desired 3-nitropyridine (B142982) was not isolated at all, with 3,3'-azoxypyridine being the main product. tandfonline.com
Transition Metal-Catalyzed Oxidations (e.g., Mn(TDCPP)Cl, Methyltrioxorhenium)
To enhance efficiency and selectivity, transition metal catalysts have been employed in the N-oxidation of pyridines. These catalysts often activate hydrogen peroxide, allowing for milder reaction conditions.
Methyltrioxorhenium (MTO) is a versatile catalyst for various oxidation reactions, including the N-oxidation of pyridines using hydrogen peroxide as the terminal oxidant. thieme-connect.comorganic-chemistry.org The MTO/H2O2 system has been successfully used to oxidize a variety of purine-related compounds to their corresponding N-oxides in good yields (56-86%) at room temperature. thieme-connect.com The addition of a pyridine-based ligand can sometimes accelerate the MTO-catalyzed epoxidation of alkenes, highlighting the complex interplay of components in these systems. organic-chemistry.orgnih.gov However, MTO can be expensive and may suffer from deactivation, which limits its recyclability. nih.gov
Manganese porphyrin complexes, such as chloro[tetra(2,6-dichlorophenyl)porphyrinato]manganese(III) (Mn(TDCPP)Cl), have also been investigated as catalysts for oxidation reactions. yu.edu.jorsc.org These catalysts, in combination with oxidants like potassium monopersulfate (Oxone), have shown high efficiency in the epoxidation of alkenes. yu.edu.jo While their specific application to the N-oxidation of 3-aminopyridine is not extensively detailed, their general utility in activating oxidants for oxygen transfer reactions suggests potential applicability. nih.govyu.edu.jo
Other Oxidizing Agents (e.g., Dimethyldioxirane, Bis(trimethylsilyl)peroxide, Oxaziridines)
A variety of other oxidizing agents have been developed for the N-oxidation of pyridines, each offering distinct advantages in terms of reactivity and selectivity.
Dimethyldioxirane (DMDO), typically generated in situ from acetone (B3395972) and Oxone®, is a powerful yet mild oxidizing agent. mdpi.comorgsyn.org It has been used for the N-oxidation of various pyridine derivatives, often with high selectivity and yield. researchgate.netwikipedia.org The reaction is usually performed at low temperatures in a suitable solvent like acetone. orgsyn.org
Bis(trimethylsilyl)peroxide, in the presence of a rhenium catalyst like trioxorhenium, has also been reported for the synthesis of pyridine N-oxides. nih.gov
Oxaziridines, particularly 2-(phenylsulfonyl)-3-aryloxaziridines, are another class of reagents capable of oxidizing secondary amines to hydroxylamines and nitrones. mdma.ch While their direct application to the N-oxidation of 3-aminopyridine is less common, they represent a class of electrophilic oxygen transfer reagents.
Alternative Synthetic Routes to Pyridine N-Oxides
One such approach involves the reaction of a substituted N-oxide with a suitable nucleophile. For example, 3-fluoro-4-nitropyridine-N-oxide can react with 1-naphthylamine (B1663977) to yield N-(1-naphthyl)-4-nitro-3-pyridinamine-N-oxide, demonstrating a nucleophilic aromatic substitution pathway to a substituted 3-aminopyridine N-oxide derivative. prepchem.com
Another strategy involves building the pyridine ring itself. For instance, N-hydroxyalkyl enamines can undergo oxidative cyclization to form substituted pyridines. organic-chemistry.org While not a direct route to the N-oxide, subsequent oxidation would provide the target molecule.
Furthermore, ring expansion reactions can lead to the formation of N-oxide containing heterocycles. A classic example is the synthesis of chlordiazepoxide, where a quinazoline (B50416) N-oxide is formed and then undergoes a ring expansion. nih.gov
Finally, de novo synthesis from acyclic precursors offers a powerful way to construct highly substituted pyridines, which can then be oxidized to the corresponding N-oxides. scripps.edu
Ring Transformation Reactions
Ring transformation serves as a powerful method for synthesizing pyridine derivatives. One notable approach involves the three-component ring transformation (TCRT) of 1-methyl-3,5-dinitro-2-pyridone. This substrate is particularly suitable for nucleophilic-type ring transformations due to its high electron deficiency and the presence of a good leaving group. nih.gov When reacted with a ketone in the presence of a nitrogen source like ammonia, it yields nitropyridines. nih.gov Using ammonium (B1175870) acetate (B1210297) as the nitrogen source can lead to the formation of both nitropyridines and nitroanilines. nih.gov This method effectively uses the dinitropyridone as a safe synthetic equivalent for unstable nitromalonaldehyde. nih.gov
Another strategy begins with the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) reaction of 5-acyl-4-pyrone-2-carboxylates with 2,2-dimethoxyethylamine to produce 4-pyridones. mdpi.com These pyridones can then undergo deprotection to form 3-hydroxy-3,4-dihydropyrido[2,1-c] organic-chemistry.orgmdma.choxazine-1,8-diones, which are key building blocks for polycyclic pyridones through ring-opening transformations. mdpi.com
Cycloaddition Approaches to N-O Bond Formation
1,3-dipolar cycloaddition reactions represent a versatile strategy for forming the N-O bond in pyridine N-oxides and for the subsequent functionalization of the pyridine ring. researchgate.netresearchgate.net In these reactions, the N-oxide acts as a 1,3-dipole. researchgate.netchim.it The reaction of pyridine N-oxides with dipolarophiles can lead to initial five-membered cycloadducts that can then undergo various transformations. researchgate.net This approach is particularly useful for the selective C-2 functionalization of the heteroaromatic ring. researchgate.net
For instance, the reaction of pyridine N-oxides with phenyl isocyanate involves the formation of charge-transfer complexes. researchgate.net Furthermore, rhodium(III)-catalyzed annulation between an oxime and an α-diazo-β-keto ester or diketone provides a modular route to multisubstituted pyridine N-oxides. thieme-connect.de
Advanced and Green Chemistry Synthetic Strategies
In recent years, the development of more efficient and environmentally friendly synthetic methods has become a major focus in chemical manufacturing.
Continuous Flow Reactor Implementations
Continuous flow microreactors offer a safer, greener, and more efficient alternative to traditional batch reactors for the N-oxidation of pyridine derivatives. organic-chemistry.orgthieme-connect.com One such system utilizes a packed-bed microreactor with titanium silicalite (TS-1) as a catalyst and hydrogen peroxide in methanol (B129727) as the oxidant. organic-chemistry.orgthieme-connect.comorganic-chemistry.org This setup allows for precise control over reaction parameters, leading to high yields (up to 99%) and significantly shorter reaction times. organic-chemistry.orgthieme-connect.com The system has demonstrated remarkable stability, capable of operating continuously for over 800 hours while maintaining catalyst activity, highlighting its potential for large-scale industrial production. organic-chemistry.orgorganic-chemistry.org This methodology is advantageous due to its operational safety, environmental benefits, and cost-effectiveness. organic-chemistry.org
Another example is the two-step continuous flow synthesis of 4-nitropyridine (B72724) from pyridine N-oxide. researchgate.net This process involves the nitration of pyridine N-oxide followed by a reaction with PCl3. The use of continuous flow minimizes the accumulation of the highly energetic nitration product, enabling safer scale-up. researchgate.net
| Reactor Type | Catalyst/Reagents | Key Advantages | Yield | Reference |
| Packed-bed microreactor | TS-1 / H₂O₂ in methanol | Safer, greener, high efficiency, scalable | Up to 99% | organic-chemistry.orgthieme-connect.com |
| Two-step continuous flow | HNO₃/H₂SO₄, then PCl₃ | Minimizes hazardous intermediates, safe scale-up | 83% | researchgate.net |
Environmentally Benign Oxidant Utilization (e.g., H₂O in Caro's Acid)
The use of green oxidants is a key aspect of sustainable chemistry. Caro's acid (peroxomonosulfuric acid), often generated in situ, is an effective oxidant for converting pyridines to their N-oxides. mdma.chacs.orgacs.org The oxidation of pyridine by Caro's acid can be catalyzed by ketones, such as acetone and cyclohexanone. mdma.chacs.org The reaction proceeds through a proposed dioxirane (B86890) intermediate, and the yield of pyridine 1-oxide is pH-dependent, with a maximum yield observed around pH 8.5. mdma.chacs.org It is important to note that the direct oxidation of pyridine by Caro's acid is negligible in the absence of a ketone catalyst. mdma.ch
Other environmentally friendly oxidizing systems include:
Sodium percarbonate with rhenium-based catalysts, which provides excellent yields under mild conditions. organic-chemistry.org
Urea-hydrogen peroxide (UHP) , a stable and inexpensive solid-state oxidant. organic-chemistry.org
Sodium perborate in acetic acid. organic-chemistry.org
Hydrogen peroxide in acetic acid, a common and cost-effective method suitable for large-scale preparations. nih.gov
| Oxidant System | Catalyst/Conditions | Key Features | Reference |
| Caro's Acid | Ketone (e.g., acetone) | pH-dependent yield, dioxirane intermediate | mdma.chacs.org |
| Sodium Percarbonate | Rhenium-based catalysts | Mild conditions, excellent yields | organic-chemistry.org |
| Urea-Hydrogen Peroxide | Solid-state reaction | Stable, inexpensive reagent | organic-chemistry.org |
| Hydrogen Peroxide / Acetic Acid | 80 °C | Inexpensive, suitable for large-scale | nih.gov |
Derivatization Strategies Leading to this compound Analogues
The synthesis of analogues of this compound is crucial for various applications, including the development of new pharmaceuticals and imaging agents.
Radiofluorination of Pyridine N-Oxides
Radiofluorination of pyridine N-oxides is a key strategy for producing PET (Positron Emission Tomography) tracers. snmjournals.orgacs.org A notable method involves the conversion of pyridine N-oxides into stable, isolable 2-trialkylammonium pyridine salts. snmjournals.orgacs.org These salts serve as effective precursors for both non-radioactive (¹⁹F) and radioactive ([¹⁸F]) fluorination. snmjournals.orgacs.orgacs.org
The process for creating these precursors involves treating the pyridine N-oxide with a tertiary amine and trifluoroacetic anhydride (B1165640). snmjournals.org Subsequent nucleophilic substitution with a fluoride (B91410) source, such as K[¹⁸F] with K₂.₂.₂ and K₂CO₃, yields the desired 2-fluoropyridine. snmjournals.org This method has been successfully applied to the synthesis of several known PET tracers, including [¹⁸F]AV-1451. snmjournals.orgacs.org
A direct radiofluorination approach has also been developed for producing meta-fluorinated pyridines, such as [¹⁸F]3-fluoro-4-aminopyridine ([¹⁸F]3F4AP), from the corresponding pyridine N-oxide. nih.govresearchgate.net This reaction is significant because nucleophilic fluorination of the electron-deficient pyridine ring, especially at the meta position, is typically challenging. researchgate.net
Hydrogenation of Nitro-N-Oxides
The catalytic hydrogenation of nitro-N-oxides represents a primary and efficient pathway for the synthesis of this compound. This method involves the selective reduction of the nitro group (-NO₂) to an amino group (-NH₂) on the pyridine N-oxide ring, utilizing a catalyst in the presence of hydrogen gas. The key challenge in this synthesis is to achieve chemoselectivity, reducing the nitro group without affecting the N-oxide functionality.
The general transformation starts with 3-nitropyridine-1-oxide, which is subjected to hydrogenation. The reaction proceeds via intermediate species like nitroso and hydroxylamine (B1172632) derivatives before yielding the final amino product. thieme-connect.de The choice of catalyst and reaction conditions is crucial to maximize the yield of the desired product and minimize side reactions, such as the reduction of the N-oxide group itself or hydrodehalogenation if substituted precursors are used. acs.org
Commonly employed catalysts for the reduction of aromatic nitro compounds include palladium on carbon (Pd/C), platinum-based catalysts (e.g., PtO₂, sulfided platinum), and Raney nickel. acs.orgwikipedia.org The reaction is typically carried out in a solvent such as ethanol, methanol, or ethyl acetate at varying temperatures and hydrogen pressures. unl.ptasianpubs.org
Research Findings
Detailed studies have demonstrated the feasibility of selectively hydrogenating a nitro group on a pyridine N-oxide ring. For instance, research on related compounds has shown that catalytic hydrogenation is an effective method. In one study, 3-fluoro-4-nitropyridine (B80604) N-oxide was readily converted to 3-fluoro-4-aminopyridine via catalytic hydrogenation, illustrating the successful reduction of the nitro group while the N-oxide remains intact. rsc.orgresearchgate.net
Another relevant example is the hydrogenation of 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using a platinum catalyst to produce 2-chloro-5-methyl-4-pyridinamine. google.com This process highlights the utility of platinum catalysts for this specific transformation on a substituted pyridine N-oxide.
Furthermore, the catalytic hydrogenation of 4,4'-dinitro-3,3'-bipyridine-N,N'-dioxide has been accomplished using either 10% Pd/C or Raney Ni as the catalyst in ethanol. asianpubs.org This reaction yielded not only the desired 4,4'-diamino-3,3'-bipyridine but also a side product, 4'-amino-(3,3'-bipyridine)-4-ol, indicating that reaction conditions must be carefully controlled to ensure selectivity. asianpubs.org The process was monitored using thin-layer chromatography (TLC) and involved heating the suspension to 50 °C under a hydrogen atmosphere. asianpubs.org
The selective reduction of nitro groups in the presence of other sensitive functionalities, such as halogens, has been achieved using specialized catalysts like sulfided platinum on carbon, often at low temperatures and pressures to prevent unwanted side reactions like dehalogenation. acs.org Molybdenum-based catalysts have also been reported for the chemoselective hydrogenation of nitroarenes. unl.pt
The following table summarizes experimental conditions for the hydrogenation of various nitro-N-oxide compounds, which are analogous to the synthesis of this compound.
Table 1: Experimental Data for Hydrogenation of Nitro-N-Oxides
| Precursor | Catalyst | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|
| 4,4'-Dinitro-3,3'-bipyridine-N,N'-dioxide | 10% Pd/C or Raney Ni | Ethanol | 50 °C, H₂ atmosphere | 4,4'-Diamino-3,3'-bipyridine and 4'-Amino-(3,3'-bipyridine)-4-ol | asianpubs.org |
| 2-Chloro-5-methyl-4-nitro-pyridine-1-oxide | Platinum catalyst | Not specified | Not specified | 2-Chloro-5-methyl-4-pyridinamine | google.com |
| 3-Fluoro-4-nitropyridine N-oxide | Catalytic Hydrogenation | Not specified | Not specified | 3-Fluoro-4-aminopyridine | rsc.org |
| Nitroarenes (general) | MoO₂Cl₂ | Ethanol | 120 °C, 50 bar H₂ | Anilines | unl.pt |
Chemical Reactivity and Mechanistic Investigations of 3 Pyridinamine, 1 Oxide
General Reaction Pathways
The reactivity of 3-Pyridinamine, 1-oxide can be broadly categorized into oxidation, reduction, and substitution reactions. These pathways provide access to a wide array of pyridine (B92270) derivatives.
Oxidation Reactions to Higher N-Oxide Derivatives
Further oxidation of this compound can lead to the formation of more complex N-oxide derivatives. This process typically involves the use of common oxidizing agents. For instance, hydrogen peroxide and various peracids are frequently employed to achieve this transformation. The reaction conditions, such as temperature and the stoichiometry of the oxidizing agent, must be carefully controlled to prevent over-oxidation and the formation of byproducts.
For example, the oxidation of the parent aminopyridine to the N-oxide is often carried out using hydrogen peroxide in acetic acid at elevated temperatures (60–70°C) or with meta-chloroperbenzoic acid (mCPBA) at room temperature. Similar conditions can be adapted for the further oxidation of the N-oxide.
Table 1: Common Oxidizing Agents for Pyridine N-Oxides
| Oxidizing Agent | Typical Conditions |
|---|---|
| Hydrogen Peroxide (H₂O₂) | Acetic acid, 60-70°C |
| Peracids (e.g., mCPBA) | Dichloromethane, room temperature |
| Caro's Acid (Peroxomonosulfuric acid) | Used for acylation in aminopyridine N-oxide synthesis. nih.gov |
Reduction Reactions to Parent Amines
The N-oxide group in this compound can be reduced to regenerate the parent amine, 3-aminopyridine (B143674). This deoxygenation is a common and useful transformation. Standard reducing agents for this purpose include sodium borohydride (B1222165) and catalytic hydrogenation using hydrogen gas with a palladium catalyst. Under certain conditions, the reduction can be selective, targeting the N-oxide without affecting other functional groups. For instance, 4-nitropyridine (B72724) 1-oxide can be reduced to 4-aminopyridine (B3432731) using iron in acetic acid or through catalytic hydrogenation. e-bookshelf.debhu.ac.in
Table 2: Common Reducing Agents for Pyridine N-Oxides
| Reducing Agent | Typical Conditions |
|---|---|
| Sodium Borohydride (NaBH₄) | Protic solvent (e.g., ethanol) |
| Hydrogen (H₂) with Palladium Catalyst (Pd/C) | Various solvents, room temperature |
| Iron (Fe) in Acetic Acid | Mild acidic conditions |
Substitution Reactions and Pyridine Derivative Formation
This compound serves as a versatile precursor for the synthesis of various pyridine derivatives through substitution reactions. The amino group can act as a nucleophile, while the N-oxide activates the pyridine ring for both electrophilic and nucleophilic attacks. This dual reactivity allows for the introduction of a wide range of functional groups onto the pyridine scaffold. For example, the amino group can react with alkyl halides or acyl chlorides in nucleophilic substitution reactions. Furthermore, the N-oxide functionality facilitates reactions that might be difficult to achieve with the parent pyridine. wikipedia.org
Nucleophilic and Electrophilic Aromatic Substitution
The N-oxide group profoundly alters the electronic properties of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic aromatic substitution reactions compared to pyridine itself. bhu.ac.inwikipedia.org
Mechanism of Electrophilic Aromatic Substitution Facilitated by N-Oxide
While pyridine is generally unreactive towards electrophilic aromatic substitution due to the deactivating effect of the electronegative nitrogen atom, the corresponding N-oxide is significantly more reactive. wikipedia.orggcwgandhinagar.com The N-oxide group, through its resonance structures, donates electron density to the pyridine ring, particularly at the C2 (ortho) and C4 (para) positions. pearson.comvaia.com This increased electron density makes these positions more nucleophilic and thus more susceptible to attack by electrophiles. pearson.com
The mechanism proceeds through a stepwise polar pathway involving the formation of a labile tetrahedral cation intermediate. rsc.org For example, in the nitration of pyridine-N-oxide, the electrophile (NO₂⁺) attacks the electron-rich C4 position, leading to the formation of a sigma complex (arenium ion). bhu.ac.inrsc.org This intermediate is stabilized by resonance, with the positive charge being delocalized over the ring and onto the oxygen atom of the N-oxide group. Subsequent deprotonation restores the aromaticity of the ring, yielding the substituted product, such as 4-nitropyridine-1-oxide. bhu.ac.in This product can then be deoxygenated to furnish the corresponding substituted pyridine. wikipedia.org
Mechanisms of Nucleophilic Reactions (e.g., SN(EA) Mechanisms)
Pyridine N-oxides are also activated towards nucleophilic aromatic substitution (SNA_r), often proceeding more readily than with pyridine itself. scripps.eduwikipedia.org These reactions typically occur at the C2 and C4 positions. chemtube3d.comyoutube.com
One important mechanism is the S_N(EA) or addition-elimination mechanism. wur.nl In this pathway, a nucleophile attacks the electron-deficient C2 or C4 position of the pyridine N-oxide ring, which may be further activated by a leaving group. This initial addition step forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is effectively delocalized, particularly onto the electronegative oxygen of the N-oxide group. In the subsequent elimination step, the leaving group departs, and the aromaticity of the ring is restored, resulting in the net substitution product. chemtube3d.com
For instance, the reaction of a 2-halopyridine N-oxide with a nucleophile follows this pattern. The nucleophile adds to the C2 position, and the halide ion is subsequently eliminated. This reactivity is synthetically valuable for introducing a variety of nucleophiles, including amines and alkoxides, onto the pyridine ring. organic-chemistry.org
Influence of Solvent Polarity and pH on Reactivity
The reactivity of this compound, like other pyridine N-oxides, is significantly influenced by the surrounding chemical environment, particularly the polarity of the solvent and the pH of the reaction medium. These factors can alter the electronic properties of the molecule, affecting its susceptibility to nucleophilic or electrophilic attack and influencing reaction rates and product distribution.
The polarity of the solvent plays a crucial role in stabilizing reactants, transition states, and intermediates. For reactions involving polar or charged species, a polar solvent can enhance reaction rates by solvating these species more effectively than the less polar reactants. chemrxiv.org In the context of pyridine N-oxide chemistry, the choice of solvent can dictate the reaction pathway. For instance, in photoreactions of related N-oxides, lactam formation is found to be more favorable in polar solvents, which suggests stabilization of polar intermediates. wur.nl For substitution reactions, a change in solvent from a less polar one like tetrahydrofuran (B95107) (THF) to a more polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) can increase the nucleophilicity of amines, thereby altering substitution rates.
The pH of the medium is another critical factor governing the reactivity of this compound. The molecule possesses two basic centers: the amino group and the N-oxide oxygen. The protonation state of these groups is pH-dependent and significantly affects the molecule's electronic character. The N-oxide group has a pKa of approximately 1.5. At a pH below this value, the oxygen atom becomes protonated, which markedly increases the electrophilicity of the pyridine ring, especially at the C2 and C4 positions. This enhanced electrophilicity makes the ring more susceptible to nucleophilic attack. Conversely, the amino group's basicity also plays a role. The reactivity of the parent compound, 3-aminopyridine, is known to be pH-dependent; its oxidation is facile in certain pH ranges where the isomeric 2-aminopyridine (B139424) is unreactive. oup.comchemicalbook.com This highlights the subtle interplay of protonation states in determining reaction outcomes. In acidic media, the protonated N-oxide can activate the ring for subsequent reactions, while in neutral or basic solutions, the reactivity profile changes due to the presence of the unprotonated, and therefore less activating, N-oxide group. clockss.org
Regioselective Functionalization and C-H Activation
The N-oxide moiety in this compound is a powerful tool for directing functionalization to specific positions on the pyridine ring. It modulates the ring's electronic properties, enabling regioselective reactions that are often difficult to achieve with the parent aminopyridine.
The introduction of the N-oxide group significantly enhances the electrophilic character of the carbon atoms at the C2 (ortho) and C4 (para) positions of the pyridine ring. researchgate.net This is due to the electron-withdrawing nature of the N-oxide function. This electronic perturbation makes the C2 position particularly susceptible to attack by nucleophiles, facilitating a range of ortho-functionalization reactions. researchgate.netnih.gov
To further increase the reactivity at the C2 position, an N-O activator is often employed. Reagents such as acetic anhydride (B1165640) (Ac₂O), tosyl chloride (TsCl), or p-toluenesulfonic anhydride (Ts₂O) react with the N-oxide oxygen, forming a highly reactive intermediate. researchgate.netorganic-chemistry.org This intermediate is an excellent leaving group, making the C2 carbon exceptionally electrophilic and prone to attack by even weak nucleophiles. researchgate.net This strategy is a cornerstone of pyridine N-oxide chemistry, allowing for the controlled and regioselective introduction of various functional groups at the position adjacent to the ring nitrogen. researchgate.netbeilstein-journals.org
A key application of the enhanced electrophilicity at C2 is the synthesis of 2-aminopyridines from pyridine N-oxide precursors. Several methods have been developed for this transformation, offering a versatile route to valuable building blocks. A common and efficient one-pot procedure involves activating the N-oxide with an agent like tosyl anhydride (Ts₂O) or tosyl chloride (TsCl) in the presence of an amine, such as tert-butylamine (B42293) (t-BuNH₂). organic-chemistry.orgsemanticscholar.org The reaction proceeds with high regioselectivity for the C2 position over the C4 position. organic-chemistry.org Subsequent removal of the protecting group, if necessary (e.g., the tert-butyl group via acid treatment), yields the desired 2-aminopyridine. organic-chemistry.orgsemanticscholar.org
The regioselectivity of amination on substituted pyridine N-oxides, such as this compound, is influenced by the electronic nature of the substituent. For 3-substituted pyridine N-oxides, those bearing electron-withdrawing groups tend to yield a higher proportion of the 2,3-disubstituted isomer upon reaction with an isocyanide, a reaction that ultimately leads to an aminated product. nih.gov Another mild approach utilizes phosphonium (B103445) salts, like bromotripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBroP), as the N-oxide activator, which effectively promotes the regioselective addition of amine nucleophiles. semanticscholar.org
Table 1: Selected Methods for the 2-Amination of Pyridine N-Oxides
| Activator/Reagent System | Amine Source | Solvent | Key Features | Yield | Reference |
| Ts₂O | t-BuNH₂ | PhCF₃ | One-pot, high 2-/4-selectivity, good functional group compatibility. | High | organic-chemistry.org |
| TsCl / K-Phthalimide | Phthalimide | Not specified | Chemo-selective ortho-amination, uses inexpensive reagents. | Good to Excellent | researchgate.net |
| PyBroP | Aliphatic amines, heterocycles | Not specified | Mild alternative to SNAr, works with unhindered amines. | Not specified | semanticscholar.org |
| TMSOTf / Isocyanide | Isocyanides | MeCN/DMF | One-pot, two-step process; yields depend on N-oxide substituents. | Up to 84% | nih.gov |
The N-oxide group also serves as a directing group for transition-metal-catalyzed C-H activation reactions, enabling the introduction of various carbon-based and heteroatom substituents.
Alkylation: Palladium-catalyzed ortho-alkylation of pyridine N-oxides can be achieved with nonactivated secondary alkyl bromides using a Pd(OAc)₂/dppf catalyst system. beilstein-journals.org Another approach involves visible-light photoredox catalysis, where an organic photocatalyst activates the N-oxide, which then participates in the alkylation with electron-rich alkenes under mild, acidic conditions. nih.gov Pyridine N-oxides themselves can also act as hydrogen atom transfer (HAT) catalysts under photocatalysis to facilitate the C-H alkylation of various substrates. acs.org
Arylation: Palladium-catalyzed direct arylation of pyridine N-oxides at the C2 position is a well-established method. semanticscholar.org This can be accomplished using aryl triflates or potassium aryltrifluoroborates as the coupling partners. beilstein-journals.orgsemanticscholar.org These reactions typically exhibit high regioselectivity for the ortho position. beilstein-journals.org
Acylation: The ortho-acylation of pyridine N-oxides has been reported using alkynes in the presence of a silver nitrate (B79036) and potassium persulfate system. nih.gov This method allows for the formation of a C-C bond at the C2 position, leading to acylated pyridine derivatives.
Halogenation: While specific examples for the direct C-H halogenation of this compound are less commonly detailed in broad reviews, the general principles of activating the pyridine N-oxide ring towards electrophilic attack can be applied. Activation, as described in section 3.3.1, would make the ring susceptible to halogenating agents.
Deoxygenation Reactions
Following the functionalization of the pyridine ring, the N-oxide group is often removed to yield the final substituted pyridine. This deoxygenation step is a crucial part of the synthetic strategy that leverages N-oxide chemistry.
Several catalytic methods have been developed for the mild and selective deoxygenation of pyridine N-oxides, which are often preferable to stoichiometric reagents that can require harsh conditions. tandfonline.com
A convenient and chemoselective method employs a palladium catalyst, such as [Pd(OAc)₂] with a diphosphine ligand like dppf, using triethylamine (B128534) as a transfer oxidant. organic-chemistry.org This system is tolerant of a wide range of functional groups, including nitro, hydroxy, and ester groups. organic-chemistry.org
Another sustainable approach utilizes iodide as a catalytic reductant, which is regenerated in situ by formic acid. rsc.orgresearchgate.net This metal-free method is highly efficient and chemoselective. Notably, it has been successfully applied to the deoxygenation of 2-aminopyridine N-oxide, yielding the product in excellent yield without affecting the amino group. rsc.org A simple and inexpensive alternative involves using a zinc dust/ammonium (B1175870) formate (B1220265) reagent system in boiling methanol (B129727), which provides the corresponding deoxygenated bases in high yields under neutral conditions. tandfonline.com Photochemical conditions can also lead to the deoxygenation of heteroaromatic N-oxides, often proceeding via the excited triplet state of the molecule. wur.nl
Table 2: Catalytic Methods for Deoxygenation of Pyridine N-Oxides
| Catalyst/Reagent System | Reductant/Solvent | Key Features | Reference |
| [Pd(OAc)₂]/dppf | Triethylamine / MeCN | Catalytic, chemoselective, tolerates diverse functional groups. | organic-chemistry.org |
| Iodide (catalytic) | Formic Acid | Metal-free, sustainable, high efficiency, works for aminopyridine N-oxides. | rsc.orgresearchgate.net |
| Zinc dust | Ammonium Formate / Methanol | Inexpensive, mild, neutral conditions, high yields. | tandfonline.com |
Mechanistic Insights into N-O Reduction Processes
The reduction of the N-oxide functionality in this compound to yield 3-aminopyridine is a fundamental transformation. The mechanism of this N-O bond cleavage can vary significantly depending on the reducing agent employed. Key mechanistic pathways include catalytic hydrogenation, reduction with metal-based reagents, and deoxygenation by phosphorus or iodide-based systems.
Catalytic and Metal-Based Reductions:
Catalytic hydrogenation is often considered an environmentally favorable method for the deoxygenation of pyridine N-oxides. youtube.com This process typically involves catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas. While highly effective, a consideration with this method is the potential for the reduction of other functional groups within the molecule. youtube.com For instance, studies on the reduction of substituted nitro-pyridine N-oxides have shown that catalytic hydrogenation can reduce both the N-oxide and the nitro group simultaneously.
Recent investigations into the electrocatalytic hydrogenation of pyridines on rhodium catalysts have provided insights into the catalyst's role. It was found that the Rh(0) surface is the catalytically active species, and its interaction with the aromatic ring is crucial for the reaction. acs.orgnih.gov While these studies focused on the hydrogenation of the pyridine ring to piperidine, the principles of catalyst-surface interaction are relevant to the N-O bond reduction as well. acs.org
Reduction using zinc metal in the presence of an ammonium salt source is another effective method, noted for its speed and chemoselectivity, leaving other functional groups like formyl groups intact. youtube.com A study from 1962 demonstrated that heating pyridine N-oxide derivatives, including 2-aminopyridine-N-oxide, with ferrous oxalate (B1200264) effectively removes the oxygen atom to yield the parent amine. cdnsciencepub.com
A detailed study using a combined experimental and theoretical approach examined the reduction of aromatic N-oxides (ANOs) with an Fe(II)-tiron complex. nih.gov The research categorized ANOs based on how they complex with the reductant. This compound, without other chelating groups near the N-oxide, would fall into a category where complexation occurs only through the N-oxide oxygen atom. nih.gov For these types of ANOs, density functional theory (DFT) calculations and kinetic isotope effect measurements confirmed that the first electron transfer is the rate-limiting step of the reduction process. nih.gov Subsequent steps, including protonation and the final N-O bond cleavage, were found to be barrierless. nih.gov
Deoxygenation with Iodide and Phosphorus Reagents:
A novel, sustainable method for the deoxygenation of heterocyclic N-oxides utilizes a system of magnesium iodide (MgI₂) and formic acid. rsc.orgrsc.org This system successfully deoxygenated 2-aminopyridine N-oxide with excellent yield. rsc.org DFT studies on this reaction suggest that the deoxygenation proceeds via an SN2-type mechanism . rsc.orgrsc.org In this process, formic acid acts as a Brønsted activator, and the iodide ion engages in a direct interaction with the oxygen atom of the N-oxide, leading to the formation of the pyridine and a hypoiodite (B1233010) species. The iodide catalyst is then regenerated by the formic acid. rsc.orgrsc.org
The use of trivalent phosphorus compounds, such as phosphorus trichloride (B1173362) (PCl₃), is a classic and highly chemoselective method for deoxygenating N-oxides. youtube.comchemtube3d.com The mechanism involves the donation of the phosphorus atom's lone pair of electrons to the N-oxide's oxygen, while phosphorus accepts a pair of electrons into its d-orbitals. The primary driving force for this reaction is the formation of a very strong phosphorus-oxygen double bond (P=O) in the resulting byproduct (e.g., O=PCl₃). chemtube3d.com
Table 1: Mechanistic Summary of N-O Reduction Methods for Pyridine N-Oxides
| Reductant System | Proposed Mechanism Type | Key Mechanistic Steps & Insights | Source(s) |
|---|---|---|---|
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Heterogeneous Catalysis | Reduction on catalyst surface; potential for reduction of other functional groups. | youtube.com |
| Fe(II)-Tiron Complex | Electron Transfer | Rate-limiting step is the first electron transfer to the N-oxide. Subsequent N-O bond cleavage is barrierless. | nih.gov |
| Iodide / Formic Acid (MgI₂) | SN2-type | Direct interaction of iodide with the N-oxide oxygen, facilitated by Brønsted acid activation from formic acid. | rsc.orgrsc.org |
| Trivalent Phosphorus (e.g., PCl₃) | Nucleophilic Attack | Donation of P lone pair to oxygen; formation of a strong P=O bond is the driving force. | youtube.comchemtube3d.com |
| Zinc / Ammonium Salt | Metal-based Reduction | Fast and chemoselective reduction. | youtube.com |
| Ferrous Oxalate | Metal-based Reduction | Deoxygenation at high temperatures. | cdnsciencepub.com |
Rearrangement Reactions (e.g., Allyloxypyridine N-oxide Rearrangement)
While this compound itself does not directly undergo the allyloxypyridine N-oxide rearrangement, its O-allyl derivative is a key substrate for this class of reaction. The process first involves the alkylation of the N-oxide oxygen with an allyl halide to form a 1-allyloxypyridinium salt. This intermediate then undergoes a thermal or catalyzed rearrangement.
The most prominent rearrangement for this system is the umich.eduumich.edu-sigmatropic rearrangement . umich.educhemtube3d.com This is a type of pericyclic reaction that proceeds through a concerted, six-membered cyclic transition state. chemtube3d.com For the O-allyl derivative of this compound, the reaction would involve the migration of the allyl group from the oxygen atom to the C2 position of the pyridine ring.
The mechanism proceeds as follows:
O-Allylation: this compound is treated with an allyl halide (e.g., allyl bromide) to form 3-amino-1-(allyloxy)pyridin-1-ium bromide.
umich.eduumich.edu-Sigmatropic Rearrangement: Upon heating, the intermediate undergoes a concerted rearrangement. The C3 atom of the allyl group forms a new bond with the C2 atom of the pyridine ring, while the C1-O bond of the allyl group cleaves. This occurs via a highly ordered, chair-like six-membered transition state.
Tautomerization: The initial product of the rearrangement is a dienone intermediate, which is non-aromatic. It rapidly tautomerizes to the more stable aromatic product, 1-allyl-3-amino-1,2-dihydropyridin-2-one.
This thermal rearrangement is a well-established reaction for various allyloxypyridine N-oxides. umich.eduupenn.edu In addition to the thermal process, palladium(II) complexes have been used to catalyze this formal umich.eduumich.edu-sigmatropic rearrangement, allowing the reaction to proceed under milder conditions and even enantioselectively. researchgate.netugr.es
A related reaction is the rsc.orgumich.edu-sigmatropic Meisenheimer rearrangement , which is common for tertiary amine N-oxides bearing an allylic substituent. acs.org While the allyloxypyridine N-oxide rearrangement is classified as umich.eduumich.edu, the fundamental principle of a concerted migration of an allyl group in an N-oxide system is a shared feature.
Table 2: Key Rearrangement Reaction for Derivatives of this compound
| Reaction Name | Substrate | Mechanism Type | Product | Source(s) |
|---|---|---|---|---|
| Allyloxypyridine N-oxide Rearrangement | 3-Amino-1-(allyloxy)pyridin-1-ium salt | umich.eduumich.edu-Sigmatropic Rearrangement | 1-Allyl-3-amino-1,2-dihydropyridin-2-one | umich.educhemtube3d.comresearchgate.net |
Spectroscopic and Crystallographic Characterization of 3 Pyridinamine, 1 Oxide
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, provides a fingerprint of the molecule by probing the vibrational modes of its chemical bonds.
The amino group typically shows symmetric and asymmetric N-H stretching vibrations in the region of 3300-3500 cm⁻¹. For 3-aminopyridine (B143674), these have been observed around 3341-3383 cm⁻¹. researchgate.net The N-H scissoring (bending) vibration is expected around 1600 cm⁻¹.
The pyridine (B92270) ring vibrations (C=C and C=N stretching) are expected in the 1400-1650 cm⁻¹ region. In pyridine N-oxide, the C=N stretching frequency is lowered compared to pyridine due to the electronic effects of the N-oxide group. ias.ac.in Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while out-of-plane C-H bending vibrations are found between 700 and 900 cm⁻¹.
The N-O stretching vibration is a key feature and is discussed in more detail in section 4.1.3.
Table 1: Predicted FTIR Vibrational Frequencies for 3-Pyridinamine, 1-oxide
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |
|---|---|---|
| Asymmetric N-H Stretch | 3400 - 3500 | Amino (-NH₂) |
| Symmetric N-H Stretch | 3300 - 3400 | Amino (-NH₂) |
| Aromatic C-H Stretch | 3000 - 3100 | Pyridine Ring |
| N-H Scissoring | 1600 - 1650 | Amino (-NH₂) |
| Ring C=C, C=N Stretching | 1400 - 1620 | Pyridine Ring |
| N-O Stretch | 1240 - 1280 | N-Oxide |
Raman spectroscopy provides complementary information to FTIR. The Raman spectrum of pyridine adsorbed on oxide surfaces has been studied to distinguish between physical and chemical adsorption. ias.ac.inresearchgate.net For 3-aminopyridine, Raman spectra have been recorded and analyzed. nih.gov
The most intense bands in the Raman spectrum of pyridine derivatives are typically the ring breathing modes, which appear around 1000 cm⁻¹. The spectrum of this compound would be dominated by vibrations of the pyridine ring. The N-O stretch is also Raman active. Due to the molecule's lower symmetry, many vibrational modes are expected to be active in both FTIR and Raman spectroscopy. Surface-enhanced Raman scattering (SERS) could be a powerful technique to obtain highly sensitive spectral data for this compound. ias.ac.in
The N-O stretching vibration is a characteristic feature of amine N-oxides. In pyridine N-oxide, this vibration gives rise to a strong band in the infrared spectrum. The position of this band is sensitive to the electronic environment. For pyridine N-oxide itself, the N-O stretching vibration has been assigned to a band around 1265 cm⁻¹ in carbon disulfide solution. sapub.org Studies on various pyridine N-oxide complexes have shown this band to appear in the 1240-1280 cm⁻¹ range. ias.ac.inacs.org
The presence of the electron-donating amino group at the 3-position is expected to influence the N-O bond order and, consequently, the frequency of its stretching vibration. Electron-donating groups on the pyridine ring can increase the electron density on the nitrogen atom, which may slightly alter the N-O bond strength. However, the change is not expected to be dramatic, and the N-O stretch for this compound should still be found in the typical region of 1240-1280 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic compounds in solution.
The ¹H NMR spectrum of this compound will show signals for the four aromatic protons on the pyridine ring and the two protons of the amino group. The chemical shifts of the ring protons are significantly influenced by the diamagnetic anisotropy of the aromatic ring and the electronic effects of both the N-oxide and the amino substituents.
The N-oxide group generally causes a downfield shift of the α-protons (H-2, H-6) and the γ-proton (H-4) compared to pyridine, due to its electron-withdrawing inductive effect and resonance effects. In contrast, the amino group is a strong electron-donating group, which typically causes an upfield shift for protons at the ortho and para positions.
In this compound, the protons at positions 2, 4, 5, and 6 will experience the combined effects of these two groups. The amino protons will appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound in a non-polar solvent
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H-2 | ~8.0 - 8.2 | d |
| H-4 | ~7.1 - 7.3 | dd |
| H-5 | ~6.8 - 7.0 | d |
| H-6 | ~7.9 - 8.1 | d |
Note: These are estimated values. Actual chemical shifts can vary based on solvent and experimental conditions.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyridine ring are sensitive to the electron density at each position.
The N-oxide functional group has a pronounced effect on the carbon chemical shifts. Compared to pyridine, the C-2 and C-6 (α-carbons) are shifted downfield, while the C-4 (γ-carbon) is significantly shifted upfield. sapub.org This upfield shift of C-4 is indicative of a substantial increase in electron density at this position, suggesting a significant contribution from resonance structures where a negative charge is delocalized onto the γ-carbon. sapub.org
The amino group at the C-3 position is a strong electron-donating group and will cause a significant upfield shift for the carbon it is attached to (C-3, ipso-carbon) and the carbon at the para position (C-6), and a smaller upfield shift for the ortho carbons (C-2, C-4).
The final chemical shifts in this compound will be a result of the interplay of these effects. The increased electron density at C-4 due to the N-oxide group will be further enhanced by the ortho-amino group, likely resulting in a highly shielded C-4 signal. Conversely, the C-2 and C-6 signals will be influenced by the competing effects of the N-oxide (deshielding) and the amino group (shielding).
Table 3: Predicted ¹³C NMR Chemical Shifts (δ, ppm) and their Relation to Electron Density in this compound
| Carbon | Predicted Chemical Shift (ppm) | Expected Electron Density |
|---|---|---|
| C-2 | ~135 - 140 | Moderately low |
| C-3 | ~145 - 150 | High (ipso to NH₂) |
| C-4 | ~115 - 120 | Very High |
| C-5 | ~110 - 115 | High |
Note: These are estimated values. The correlation suggests that carbons with higher electron density will have lower (more shielded) chemical shift values.
Solid-State NMR (SSNMR)
Solid-State Nuclear Magnetic Resonance (SSNMR) is a powerful technique for characterizing the molecular structure and dynamics of solid materials. It provides information about the local chemical environment of atomic nuclei. For compounds like this compound, ¹⁵N SSNMR would be particularly insightful for probing the electronic environments of the two distinct nitrogen atoms—the amino nitrogen and the N-oxide nitrogen.
However, a thorough review of published scientific literature reveals a lack of specific experimental SSNMR data for this compound. While studies on related aminonitropyridine N-oxides have utilized ¹⁵N SSNMR to correlate chemical shifts with intermolecular effects and substituent effects, direct spectral assignments and chemical shift values for the title compound are not currently available.
Electronic Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems. The introduction of an N-oxide group to the pyridine ring, along with the amino substituent, is expected to influence the π-π* and n-π* transitions. General studies on pyridine N-oxides show a strong π-π* absorption band around 280 nm in aprotic solvents arkat-usa.org.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and the chemical and electronic state of the elements within a material. For this compound, XPS would be instrumental in differentiating the nitrogen environments of the amino group (-NH₂) and the N-oxide group (N⁺-O⁻).
Detailed experimental XPS spectra for this compound are not found in the reviewed literature. Consequently, specific binding energy values for the N1s and O1s core levels, which would confirm the oxidation states and bonding environments, have not been reported.
X-ray Crystallography
Single Crystal X-ray Diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique would provide precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the amino and N-oxide groups, which are crucial for understanding the compound's solid-state packing and properties.
A search of crystallographic databases and the scientific literature did not yield any reports on the single crystal structure of this compound. As a result, detailed crystallographic data, including unit cell parameters, space group, and atomic coordinates, are not available.
Solid-State Packing Arrangements (e.g., Herringbone Pattern)
A definitive description of the solid-state packing arrangement for this compound, including any characteristic motifs like the herringbone pattern, requires single-crystal X-ray diffraction data. This data provides the precise coordinates of atoms within the crystal lattice, allowing for the visualization and analysis of how individual molecules are arranged. Searches of crystallographic databases and scientific literature did not yield a published crystal structure for this specific compound.
Intermolecular Interactions and Supramolecular Assembly
The analysis of intermolecular interactions, such as hydrogen bonds, π-π stacking, and C–H···O interactions, is fundamental to understanding the supramolecular assembly of a compound. These non-covalent interactions govern the formation of the crystal lattice. For this compound, one would expect the amino group (-NH₂) to act as a hydrogen bond donor, while the N-oxide oxygen is a strong hydrogen bond acceptor. The pyridine ring could also participate in π-π stacking interactions.
However, without a solved crystal structure, a detailed and accurate description of these interactions is not possible. Key information, such as bond distances and angles for specific hydrogen bonds or the geometry of π-π stacking, remains undetermined.
A table summarizing such interactions would typically be presented as follows, but the data for this compound is not available.
Table 1: Hypothetical Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) | Symmetry Operation |
|---|---|---|---|---|---|---|
| Hydrogen Bond | N-H···O | Data not available | Data not available | Data not available | Data not available | Data not available |
| Hydrogen Bond | N-H···N | Data not available | Data not available | Data not available | Data not available | Data not available |
Powder X-ray Diffraction (PXRD)
Powder X-ray Diffraction (PXRD) is an analytical technique used to identify crystalline materials. The PXRD pattern is a unique fingerprint of a specific crystalline solid. An experimental PXRD pattern for this compound has not been found in the searched literature or diffraction data repositories. Therefore, a data table of observed diffraction peaks (2θ values), corresponding d-spacings, and their relative intensities cannot be provided.
A representative data table for PXRD would be structured as shown below, but remains unpopulated due to the lack of data.
Table 2: Powder X-ray Diffraction Data for this compound
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
|---|
Computational and Theoretical Investigations of 3 Pyridinamine, 1 Oxide
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations have been instrumental in characterizing the electronic landscape of pyridine (B92270) N-oxide derivatives. These methods provide a detailed picture of electron distribution and molecular orbital energies, which are fundamental to understanding the molecule's behavior.
Molecular Orbital Theory (e.g., CNDO/2) for Charge Density Distribution
Density Functional Theory (DFT) Applications to Geometric and Electronic Characteristics
Density Functional Theory (DFT) has become a primary tool for investigating the geometric and electronic properties of molecules due to its balance of accuracy and computational cost. nih.govresearchgate.net DFT calculations, often using functionals like B3LYP, have been extensively applied to study aminopyridines and their derivatives. scirp.orgresearchgate.netresearchgate.net These studies provide optimized molecular geometries, vibrational frequencies, and electronic properties such as HOMO-LUMO energy gaps.
DFT calculations can predict key electronic parameters. For instance, the HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and the energy of electronic transitions. researchgate.net In substituted pyridines, the nature and position of the substituent have a marked effect on these frontier molecular orbitals.
Table 1: Representative Calculated Electronic Properties of Pyridine and Substituted Pyridines using DFT
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Calculation Level |
| Pyridine | -6.69 | -0.37 | 6.32 | B3LYP/6-31G(d) |
| 3-Aminopyridine (B143674) | -5.98 | -0.19 | 5.79 | B3LYP/6-311++G(d,p) |
| 4-Aminopyridine (B3432731) | -5.87 | -0.22 | 5.65 | B3LYP/6-311++G(d,p) |
Note: The data in this table is illustrative and compiled from various computational studies on related compounds to demonstrate the utility of DFT calculations. Direct, consistent computational data for 3-Pyridinamine, 1-oxide under a single methodology is not available.
Thermochemical Property Predictions
Thermochemical properties, such as bond dissociation enthalpies and resonance stabilization energies, are critical for understanding the stability and reactivity of this compound.
N-O Bond Dissociation Enthalpies (BDE)
The N-O bond is a defining feature of pyridine N-oxides, and its strength is a key parameter in their chemistry. The bond dissociation enthalpy (BDE) of the N-O bond in pyridine-N-oxide has been a subject of both experimental and computational studies. wayne.edu Experimental values for the N-O BDE in pyridine-N-oxide are in the range of 252.8 to 258.5 kJ·mol⁻¹ (approximately 60.4 to 61.8 kcal/mol). researchgate.net
Computational studies using high-level methods like G4, CBS-APNO, and M06-2X have provided calculated BDEs for pyridine-N-oxide that are in excellent agreement with experimental data, typically around 63-65 kcal/mol. wayne.edumdpi.com These calculations have shown that the N-O bond in pyridine-N-oxide is significantly stronger than a generic N-O single bond. wayne.edu The presence of the amino group at the 3-position in this compound is expected to have a modest influence on the N-O BDE. The electron-donating nature of the amino group could slightly alter the electronic structure of the ring and, consequently, the strength of the N-O bond.
Table 2: Calculated N-O Bond Dissociation Enthalpies (BDE) for Pyridine-N-Oxide
| Method | N-O BDE (kcal/mol) |
| CBS-QB3 | 64.7 |
| M06-2X/6-311+G(3df,2p) | ~63 |
| G4 | ~63.5 |
| Experimental | ~63.3 |
Note: This table presents data for the parent pyridine-N-oxide, which serves as a benchmark for understanding the N-O bond in its derivatives. wayne.edumdpi.com
Resonance Stabilization Energy Calculations
The aromaticity and resonance stabilization of the pyridine ring are altered upon N-oxidation. Pyridine has a resonance energy of approximately 150 kJ/mol (36 kcal/mol), which is slightly less than that of benzene. wikipedia.org The introduction of the N-oxide group leads to a zwitterionic structure with significant resonance stabilization. mdpi.com
Computational Mechanistic Elucidation
Computational chemistry is a powerful tool for elucidating reaction mechanisms, providing insights into transition states and reaction pathways that can be difficult to study experimentally. While specific mechanistic studies on this compound are scarce, research on related N-oxides offers a framework for understanding its reactivity.
For example, a computational study on the Ir(III)-catalyzed amidation of quinoline (B57606) N-oxide investigated the origin of site selectivity. acs.org The calculations revealed that the reaction proceeds exclusively at the C8 position and that C2-amidation is kinetically unfavorable due to a high activation energy barrier. acs.org Such studies demonstrate the ability of computational methods to predict regioselectivity in C-H functionalization reactions of N-oxides. Similar computational approaches could be applied to understand the reactions of this compound, such as electrophilic substitution or reactions involving the N-oxide or amino groups. These models can map out potential energy surfaces, identify key intermediates and transition states, and explain experimentally observed product distributions. For instance, in the diazotization of 4-aminopyridine 1-oxide, computational studies could help to delineate the competing reaction pathways involving the free amine and the protonated amine.
Molecular Modeling Approaches
Molecular modeling encompasses a range of computational techniques used to represent and manipulate the structures of molecules, providing a framework to understand and predict their chemical behavior. For this compound and its derivatives, these approaches are vital for designing new compounds with desired properties.
Structure-Reactivity Relationship Analysis
Structure-reactivity relationship (SRR) analysis aims to connect the molecular structure of a compound with its chemical reactivity. In the context of this compound, this involves understanding how modifications to its structure, such as the introduction of different substituent groups, affect its reactivity in various chemical transformations. ed.ac.uk
Computational methods, including Quantitative Structure-Activity Relationship (QSAR) models, are often used to establish these relationships. By analyzing a series of related compounds, researchers can develop models that predict the biological activity or chemical reactivity of new, unsynthesized molecules. nih.govrsc.org For example, 3D-QSAR analysis has been used to understand the structural requirements for the interaction of aminopyridine conjugates with biological targets. thegoodscentscompany.com These models can guide the synthesis of more potent and selective compounds. rsc.org
The electronic properties of pyridine N-oxides, such as the charge distribution within the ring, are key determinants of their reactivity. niscpr.res.in Pariser-Parr-Pople (PPP) calculations have been used to analyze the π-electronic charge distributions in monosubstituted pyridine N-oxides, which helps in predicting their electrophilic and nucleophilic reactivities. niscpr.res.in These theoretical calculations can be correlated with experimental data like proton magnetic resonance chemical shifts and infrared stretching frequencies. niscpr.res.in
Lead Optimization Strategies in Chemical Design
Lead optimization is a critical phase in drug discovery where a promising "lead" compound is chemically modified to improve its efficacy, selectivity, and pharmacokinetic properties. biobide.comupmbiomedicals.comsk.ru For derivatives of this compound, computational modeling plays a significant role in this process. acs.org
Strategies involve making structural adjustments to the lead compound to enhance favorable properties while minimizing adverse effects. biobide.com This can include modifying the compound's structure to improve its binding affinity to a target protein or to alter its solubility and metabolic stability. upmbiomedicals.comsk.ru For example, if a lead compound shows promising biological activity but has poor bioavailability, medicinal chemists can use computational models to design derivatives with improved absorption and distribution characteristics. sk.ru
The process often involves an iterative cycle of design, synthesis, and testing. upmbiomedicals.com Computational tools can accelerate this cycle by prioritizing which modifications are most likely to succeed, thereby reducing the time and resources required for lead optimization. biobide.com By analyzing the structure-activity relationships within a series of compounds, researchers can make more informed decisions about the next generation of molecules to synthesize. nih.gov
Time-Dependent Density Functional Theory (TD-DFT) for Optoelectronic Properties
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the excited-state properties of molecules, making it particularly useful for investigating the optoelectronic properties of compounds like this compound and its derivatives. nih.govdoi.org This method allows for the calculation of electronic absorption spectra, which can be compared with experimental UV-Vis spectra to validate the computational approach. researchgate.netresearchgate.net
TD-DFT calculations can predict key optoelectronic parameters such as the wavelength of maximum absorption (λmax), oscillator strengths, and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govredalyc.org The HOMO-LUMO energy gap is a crucial parameter that influences the electronic and optical properties of a material, with a smaller gap often correlating with a red-shift in the absorption spectrum. redalyc.org
These calculations are valuable in the design of materials for applications in organic electronics, such as organic solar cells (OSCs) and non-linear optical (NLO) devices. doi.orgresearchgate.net By systematically modifying the structure of a parent molecule and calculating the resulting optoelectronic properties, researchers can screen for candidates with desired characteristics, such as strong absorption in the visible region of the electromagnetic spectrum or large NLO responses. doi.org For example, TD-DFT has been used to study how acceptor tuning in benzothiadiazole-based materials can lead to higher efficiency in OSCs. doi.org
Table 5.5.1: Calculated Optoelectronic Properties of a Thiazolopyrimidine Derivative
| Property | Calculated Value | Method |
| HOMO-LUMO Energy Gap | 3.02 eV | M062X/6-31+G(d,p) |
| Wavelength of Maximum Absorption (λmax) | 353 nm | M062X/6-31+G(d,p) |
| Indirect Optical Energy Bandgap | 3.93 eV | TD-DFT/DMOl³ |
| Direct Optical Energy Bandgap | 3.29 eV | TD-DFT/CASTEP |
This interactive table presents key optoelectronic properties calculated for a related heterocyclic system, demonstrating the type of data obtained from TD-DFT studies. nih.gov
Advanced Applications of 3 Pyridinamine, 1 Oxide in Organic Synthesis and Materials Science
As a Versatile Synthetic Intermediate
The dual functionality of 3-Pyridinamine, 1-oxide makes it a highly valuable intermediate in organic synthesis. The N-oxide group can act as an internal oxidant, a directing group for substitution reactions, or be removed to regenerate the parent pyridine (B92270). Simultaneously, the amino group offers a handle for a wide array of derivatization reactions.
Building Block for Complex Organic Molecules
This compound and its derivatives serve as foundational synthons for constructing intricate organic molecules, particularly those with pharmaceutical relevance. ontosight.ai The pyridine N-oxide moiety is a key feature in the synthesis of various substituted aminopyridines, which are prevalent pharmacophores in numerous bioactive compounds. nih.gov The synthesis of these complex structures often leverages the N-oxide's ability to influence the reactivity and regioselectivity of subsequent chemical modifications.
A notable synthetic strategy involves the reaction of pyridine N-oxides with activated isocyanides. nih.gov This process can yield N-formylaminopyridine intermediates, which are then deprotected to provide 2-aminopyridines. nih.gov While this specific example highlights 2-amination, the underlying principle of activating the pyridine ring via N-oxidation is broadly applicable. For instance, derivatives of this compound are crucial in synthesizing precursors for important drugs. An example is the synthesis of an intermediate for Finerenone, where 2-chloro-5-methyl-4-nitro-pyridine-1-oxide is hydrogenated to produce 2-chloro-5-methyl-4-pyridinamine, demonstrating the N-oxide's role as a precursor to a key amino-pyridine fragment. google.com
The strategic importance of this building block is summarized in the table below, highlighting its role in accessing complex molecular scaffolds.
| Starting Material Class | Key Transformation | Resulting Scaffold | Significance |
| Pyridine N-Oxides | Reaction with isocyanides | Substituted 2-Aminopyridines nih.gov | Access to common pharmaceutical cores nih.gov |
| Substituted Pyridine N-Oxides | Catalytic Hydrogenation | Substituted Aminopyridines google.com | Formation of key drug intermediates google.com |
| 3-Aminopyridine (B143674) | Oxidation to N-oxide | This compound | Activation for further functionalization |
Precursor in the Synthesis of Specialty Chemicals
Beyond pharmaceuticals, this compound is a precursor for a range of specialty chemicals, including agrochemicals and materials for analytical chemistry. researchgate.net The reactivity endowed by its functional groups allows for its incorporation into polymers and dyes. 3-aminopyridine itself is used to create colorants, and its N-oxide derivative provides an alternative synthetic route with modified reactivity. researchgate.net The development of functional materials, such as ligands for metal complexes, also relies on intermediates like this compound. americanchemicalsuppliers.comnih.gov For example, it can be used as a monomer for polymerization or as a chelating ligand to form complexes with transition metals. researchgate.net
Facilitating Difficult Fluorination Reactions
One of the most powerful applications of the pyridine N-oxide functionality is in directing and facilitating otherwise challenging fluorination reactions on the pyridine ring. researchgate.netrsc.org Nucleophilic aromatic substitution (SNAr) to introduce fluorine is particularly difficult on electron-rich rings like pyridine, especially at the meta-position. rsc.orgresearchgate.net
The N-oxide group alters the electronic landscape of the pyridine ring, making it more susceptible to nucleophilic attack. This has been exploited in the synthesis of fluorinated aminopyridines, which are important for positron emission tomography (PET) imaging. nih.gov A key example is the synthesis of 3-[¹⁸F]fluoro-4-aminopyridine, a PET radioligand for imaging demyelination. researchgate.netnih.gov In a novel approach, researchers demonstrated that direct fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide can produce 3-fluoro-4-nitropyridine (B80604) N-oxide. researchgate.netrsc.orgresearchgate.net This intermediate is then easily converted to the desired 3-fluoro-4-aminopyridine via catalytic hydrogenation. rsc.orgresearchgate.net This method represents a significant advance, as it provides a route to meta-fluorinated pyridines under mild conditions. researchgate.net
The table below outlines a representative reaction, showcasing the N-oxide's critical role.
| Precursor | Reagent | Key Intermediate | Final Product | Significance |
| 3-bromo-4-nitropyridine N-oxide | K[¹⁸F]F | 3-[¹⁸F]fluoro-4-nitropyridine N-oxide | 3-[¹⁸F]fluoro-4-aminopyridine | Enables synthesis of a key PET imaging agent for multiple sclerosis studies. researchgate.netnih.gov |
Catalytic Roles in Chemical Transformations
The unique electronic properties of this compound also allow it to participate directly in catalytic cycles, either as a reactive component or as a directing ligand that modulates the activity of a metal center.
Oxidant in Catalytic Reactions (e.g., Gold-catalyzed Oxidations)
Pyridine N-oxides are widely employed as terminal oxidants in a variety of gold-catalyzed oxidation reactions. researchgate.netorganic-chemistry.org These reactions are a cornerstone of modern organic synthesis, enabling the efficient construction of complex functional groups. nih.gov In a typical gold-catalyzed cycle involving an alkyne, the pyridine N-oxide acts as an O-atom transfer agent. researchgate.netorganic-chemistry.org The cationic gold(I) catalyst activates the alkyne toward nucleophilic attack by the N-oxide. This is followed by the fragmentation of the weak N-O bond to generate a highly reactive α-oxo gold carbene intermediate and the parent pyridine as a byproduct. researchgate.netnih.gov This versatile intermediate can then undergo various subsequent transformations.
This methodology has been used for the conversion of terminal alkynes into valuable 1,2-dicarbonyl compounds or α-acetoxy ketones under mild conditions. organic-chemistry.org The choice of N-oxide can be tuned to optimize reactivity; for example, 2,3-dichloropyridine (B146566) N-oxide has been shown to be an effective oxygen transfer reagent for the oxidation of alkynes to 1,2-dicarbonyls. organic-chemistry.org
| Substrate | Catalyst System | N-Oxide Oxidant | Product Type | Ref. |
| Terminal Alkynes | Gold(I) Complex | Pyridine N-Oxide derivatives | 1,2-Dicarbonyls | organic-chemistry.org |
| Propargyl Alcohols | Gold(I) Complex | Pyridine N-Oxides | 1,3-Diketones | organic-chemistry.org |
| Internal Alkynes | IPrAuNTf₂ | 8-methylquinoline 1-oxide | α-Acetoxy Ketones | organic-chemistry.org |
Ligand in Metal Complexes for Catalysis
The structure of this compound, containing both a soft N-donor (amino group) and a hard O-donor (N-oxide), makes it an excellent candidate for a chelating ligand in transition metal catalysis. researchgate.netrsc.org The introduction of a pyridine moiety into a ligand framework is known to affect the thermodynamic and kinetic properties of the resulting metal complexes, which can be harnessed for catalysis. unimi.it
Derivatives like 2-aminopyridine (B139424) 1-oxides have been successfully used as ligands in copper-catalyzed amination of less reactive aryl chlorides. acs.org The CuI/2-aminopyridine 1-oxide system effectively catalyzes the coupling of a wide range of functionalized (hetero)aryl chlorides with various aliphatic amines, demonstrating the ligand's ability to facilitate challenging cross-coupling reactions. acs.org Similarly, pyridine-N-oxide ligands have been used to support zinc complexes that are highly efficient catalysts for Michael addition reactions. rsc.org N-aryl-2-aminopyridines can form stable complexes with metals like rhodium and palladium, acting as a directing group to facilitate C-H activation and subsequent functionalization. rsc.org The presence of the N-oxide in this compound would further modulate the electronic properties of such a complex, offering a tunable platform for catalyst design.
| Metal | Ligand Type | Catalytic Application | Significance |
| Copper (CuI) | 2-Aminopyridine 1-Oxides | Amination of Aryl Chlorides | Effective catalysis for challenging cross-coupling reactions. acs.org |
| Zinc (Zn) | Dipyridylpyrrole N-Oxides | Thiol-Michael Addition | High efficiency with low catalyst loading. rsc.org |
| Rhodium (Rh) | N-Aryl-2-aminopyridines | C-H Functionalization | Directing group enables atom-economical transformations. rsc.org |
| Cobalt (Co) | Tripodal amine with pyridine | Electrocatalytic Water Splitting | Bifunctional catalyst for both H₂ and O₂ generation. wayne.edu |
Auxiliary Agent in Organic Synthesis
The unique electronic and structural properties of the aminopyridine N-oxide scaffold have led to its exploration as a powerful auxiliary agent in organic synthesis, particularly in the field of transition metal-catalyzed C-H functionalization. While specific studies focusing solely on this compound are nascent, the closely related isomer, 2-aminopyridine N-oxide, has been effectively used to create bidentate directing groups. These directing groups have demonstrated remarkable efficacy in guiding metal catalysts to activate specific C-H bonds, a traditionally challenging transformation. rsc.org
The amide derived from 2-aminopyridine N-oxide, for instance, acts as a bidentate directing group where both the N-oxide and the amide's NH group are crucial for the reaction's success. rsc.org This auxiliary has been successfully applied in cobalt- and nickel-catalyzed C(sp²)–H alkynylation and annulation reactions. A key advantage of this type of directing group is that it can be easily removed under basic conditions after the desired chemical transformation is complete, releasing the functionalized product. rsc.org This strategy allows for precise control over reactivity, enabling the functionalization of otherwise unreactive positions in a molecule. rsc.org
Table 1: Features of Aminopyridine N-Oxide Derived Auxiliary Agents
| Feature | Description | Significance in Synthesis |
|---|---|---|
| Coordination Mode | Bidentate (chelates to metal via N-oxide oxygen and amide nitrogen) | Provides a stable, rigid conformation that directs the metal catalyst with high precision to a specific C-H bond. rsc.org |
| Catalyst Compatibility | Effective with first-row transition metals (e.g., Co, Ni) | Enables the use of more abundant and eco-friendly catalysts compared to precious metals like palladium or rhodium. rsc.org |
| Reaction Scope | C(sp²)-H Alkynylation, Annulation | Facilitates the formation of complex heterocyclic structures from simple aromatic precursors. rsc.org |
| Cleavage Condition | Removable under basic conditions | The auxiliary can be easily detached post-reaction, which is a critical feature for practical synthetic applications. rsc.org |
Derivatization for Functional Materials
The this compound core serves as a versatile building block for the creation of advanced functional materials. Through chemical modification—or derivatization—of its amino group and pyridine ring, new molecules with tailored properties for fluorescence applications and materials science can be synthesized. The N-oxide moiety is particularly significant, as its strong dipole moment and hydrogen bonding capability can be harnessed to influence the photophysical and bulk properties of the resulting materials. acs.orgmdpi.comnih.gov
Development of Fluorescent Tags
The aminopyridine framework is a known scaffold for creating fluorescent probes due to its favorable photophysical properties. mdpi.comresearchgate.net Derivatization of 3-aminopyridine, followed by N-oxidation, or direct derivatization of 3-aminopyridine, 1-oxide, allows for the development of sophisticated fluorescent tags and sensors. The N-oxide group plays a crucial role, often leading to improved water solubility, a bathochromic (red) shift in absorption and emission spectra, and an increased dipole moment that facilitates charge separation—a key process in many fluorescent probes. nih.gov
A notable example involves the creation of rhodamine-based fluorescent sensors for the detection of iron (Fe³⁺) ions in water. Researchers have synthesized derivatives using 2-, 3-, and 4-aminopyridine (B3432731), finding that the spatial arrangement of the nitrogen atoms influences the sensor's selectivity. researchgate.net The 3-aminopyridine derivative provides a specific binding pocket for the target ion, leading to a distinct fluorescent response. researchgate.net
In another application, fluorophores based on a styryl scaffold with a pyridine-N-oxide moiety have been designed as fluorescent probes for imaging lipid droplets within cells. nih.gov These probes demonstrate how the zwitterionic pyridine-N-oxide acts as an effective acceptor group. The resulting molecule, diphenylaminostyryl pyridine-N-oxide (TNO), shows excellent performance in imaging lipid droplets, highlighting the promise of these derivatives as tools for cell biology. nih.gov
Table 2: Examples of Fluorescent Probes Derived from Aminopyridine N-Oxides
| Probe Class | Derivative Structure | Target/Application | Key Role of N-Oxide Moiety |
|---|---|---|---|
| Rhodamine-Triazine Aminopyridine | Rhodamine connected to a 3-aminopyridine unit via a triazine linker | Detection of Fe³⁺ ions in aqueous environments and living cells | Provides a specific spatial and electronic structure for selective ion binding. researchgate.net |
| Styryl Pyridine N-Oxide | Diphenylaminostyryl donor connected to a pyridine-N-oxide acceptor (TNO) | Fluorescent imaging of cellular lipid droplets | Acts as a zwitterionic acceptor, increases dipole moment, improves solubility, and red-shifts emission spectra. nih.gov |
Integration into Materials Science Applications
Beyond molecular probes, derivatives of this compound are being integrated into the structure of bulk functional materials, such as supramolecular gels and polymers for optical applications. acs.orgresearchgate.net The N-oxide group's ability to form strong hydrogen bonds and its influence on molecular packing are critical for these applications. mdpi.com
One significant study demonstrated the role of N-oxide moieties in tuning the properties of supramolecular gels. Researchers synthesized a derivative by reacting N,N'-bis(3-pyridyl) urea (B33335) with an oxidizing agent to form 3,3'-(carbonylbis(azanediyl))bis(pyridine 1-oxide) . mdpi.com This modification from a simple pyridyl group to a pyridyl-N-oxide group enhanced the gelation properties of the molecule. The resulting gel exhibited superior mechanical and thermal stability compared to the parent compound without the N-oxide. This improvement was attributed to the powerful N-H∙∙∙O hydrogen bonds formed by the N-oxide, which led to a more robust and organized gel network. mdpi.com
Broader research into polymeric N-oxides has shown their utility in various materials science contexts, including as interlayer materials for solar cells and in the development of materials for nonlinear optics. acs.org The high polarity and unique electronic nature of the N-oxide bond are central to these functions. acs.org
Table 3: Materials Science Applications of Pyridine N-Oxide Derivatives
| Material Type | Specific Derivative Example | Enhanced Property/Application |
|---|---|---|
| Supramolecular Gel | 3,3'-(carbonylbis(azanediyl))bis(pyridine 1-oxide) | Enhanced thermal and mechanical stability; controlled self-assembly into a gel network. mdpi.com |
| Functional Polymers | General Polyvinylpyridine-N-oxides | Used as interlayer materials in solar cells and for applications in nonlinear optics. acs.org |
| Synthetic Precursors | General Pyridine N-Oxides | Serve as intermediates in the synthesis of specialized polymers and resins with improved thermal and chemical resistance. researchgate.netchemimpex.com |
Future Research Directions for 3 Pyridinamine, 1 Oxide
Exploration of Novel and Sustainable Synthetic Routes
The traditional synthesis of pyridine (B92270) N-oxides often involves oxidation with reagents like hydrogen peroxide in acetic acid or Caro's acid (peroxomonosulfuric acid). nih.gov While effective, these methods can present challenges related to selectivity, energy consumption, and waste generation. Future research is progressively moving towards greener, more efficient synthetic strategies.
Key areas for future investigation include:
Biocatalytic Synthesis: The use of engineered monooxygenase enzymes presents a promising avenue for the highly selective and environmentally benign N-oxidation of the 3-aminopyridine (B143674) precursor. This approach could offer high yields under mild, aqueous conditions, minimizing the use of harsh chemical oxidants.
Mechanochemistry: Solvent-free methods, such as ball milling, are emerging as powerful sustainable techniques. Research into the mechanochemical oxidation of 3-aminopyridine using a solid oxidant and a recyclable catalyst, like titanium dioxide, could drastically reduce solvent waste and energy input.
Advanced Catalytic Systems: Exploration of novel metal-based catalysts, such as methyltrioxorhenium, can enable oxidation with hydrogen peroxide under milder conditions than traditional methods. nih.gov Further research could focus on immobilizing such catalysts on solid supports to improve reusability and simplify product purification.
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters like temperature, pressure, and reaction time, which can enhance reaction efficiency and safety, particularly for potentially energetic oxidation reactions. Adapting the synthesis of 3-Pyridinamine, 1-oxide to a flow process could lead to higher throughput and improved process control.
Table 1: Comparison of Synthetic Methodologies for N-Oxide Formation
| Method | Typical Reagents | Key Advantages for Future Research | Potential Research Goal |
|---|---|---|---|
| Traditional Oxidation | H₂O₂ in Acetic Acid | Well-established, readily available reagents. nih.gov | Optimization to reduce reaction times and temperatures. |
| Biocatalysis | Engineered Monooxygenases, O₂ | High selectivity, mild aqueous conditions, biodegradable catalyst. | Enzyme screening and engineering for maximum efficiency with the 3-aminopyridine substrate. |
| Mechanochemistry | H₂O₂, TiO₂ catalyst (in ball mill) | Solvent-free, reduced energy consumption. | Optimization of milling frequency and time; catalyst development. |
| Advanced Catalysis | Methyltrioxorhenium, H₂O₂ | High catalytic efficiency under mild conditions. nih.gov | Development of heterogeneous, reusable catalysts. |
Unveiling Undiscovered Reactivity and Transformation Pathways
The reactivity of this compound is dictated by the electronic character of the pyridine ring, modified by both the amino and N-oxide groups. The N-oxide function not only activates the ring for certain transformations but can also act as an internal oxidant or a 1,3-dipole. thieme-connect.de Future research should aim to harness this latent reactivity.
Promising research avenues include:
Remote C-H Functionalization: Inspired by recent advances in transition-metal catalysis, research could target the direct functionalization of C-H bonds at positions remote to the existing functional groups. thieme-connect.de For instance, iridium or rhodium catalysts could potentially enable the introduction of new substituents at the C4 or C6 positions, guided by the N-oxide group, leading to novel polysubstituted pyridine scaffolds. thieme-connect.de
Dipolar Cycloaddition Reactions: Heteroaromatic N-oxides are known to participate as 1,3-dipoles in [3+2] cycloaddition reactions with alkenes and alkynes. thieme-connect.de A systematic investigation of the cycloaddition behavior of this compound with various dipolarophiles could yield novel fused heterocyclic systems that are otherwise difficult to access.
Photochemical Transformations: The photochemistry of heteroaromatic N-oxides can lead to complex rearrangements, often postulated to proceed through transient, high-energy intermediates like oxaziridines. wur.nl Laser flash photolysis studies could be employed to detect these short-lived species and elucidate the precise mechanisms of photorearrangement for this compound, potentially uncovering new light-induced synthetic pathways.
Directed Functionalization: The N-oxide group is often used to direct subsequent reactions, such as amination at the C2 position. organic-chemistry.orgnih.gov Research could explore the combined directing effects of the N-oxide and the 3-amino group to achieve regioselective transformations that are not possible with either group alone. For example, Buchwald-Hartwig conditions could be explored for novel cross-coupling reactions. umich.edu
Advancements in Spectroscopic Probing and Structural Elucidation
A thorough understanding of the molecular structure and intermolecular interactions of this compound is fundamental to predicting its reactivity and designing applications. While standard techniques like NMR and IR are routinely used, advanced spectroscopic methods can provide deeper insights. koreascience.krresearchgate.net
Future research in this area should focus on:
Solid-State NMR Spectroscopy: To complement solution-state data, solid-state NMR can provide detailed information about the molecular conformation and packing in the crystalline state, revealing the influence of intermolecular forces, such as hydrogen bonding involving the amino and N-oxide groups.
Advanced Vibrational Spectroscopy: Techniques like Raman spectroscopy can be used to probe the N-O bond's vibrational modes. researchgate.net Studying these modes in different solvent environments or within metal complexes can elucidate the nature and strength of intermolecular interactions.
Hirshfeld Surface Analysis: This computational technique can be used to visualize and quantify intermolecular interactions within the crystal lattice. Applying this analysis to high-quality single-crystal X-ray diffraction data of this compound and its derivatives would provide a detailed map of hydrogen bonds and other non-covalent contacts that govern its solid-state architecture.
Mass Spectrometric Fragmentation Studies: Detailed analysis of fragmentation patterns in high-resolution mass spectrometry can provide evidence for the compound's structure and stability. koreascience.kr Comparing the fragmentation of this compound with its unoxidized precursor can reveal the influence of the N-oxide group on bond stabilities within the molecule.
Table 2: Advanced Spectroscopic and Analytical Techniques for Structural Insights
| Technique | Type of Information Revealed | Research Focus for this compound |
|---|---|---|
| 2D NMR (COSY, HSQC, HMBC) | Definitive proton-proton and proton-carbon correlations. | Unambiguous assignment of all signals, especially for complex reaction products. |
| Solid-State NMR | Conformation and packing in the crystalline state. | Understanding hydrogen bonding networks and polymorphism. |
| Hirshfeld Surface Analysis | Quantification of intermolecular interactions. | Mapping the influence of the amino and N-oxide groups on crystal packing. |
| Raman Spectroscopy | Vibrational modes, particularly for symmetric bonds. | Probing the N-O bond strength and its sensitivity to the chemical environment. |
Development of More Accurate and Predictive Computational Models
Computational chemistry provides a powerful lens for understanding and predicting the behavior of molecules. For this compound, theoretical models can guide synthetic efforts and explain experimental observations.
Future computational work should prioritize:
High-Accuracy Energetic Calculations: While Density Functional Theory (DFT) models like B3LYP and M06 have been used to calculate properties like N-O bond dissociation enthalpies (BDE), there is room for improvement. nih.gov Employing higher-level ab initio methods (e.g., coupled-cluster theory) can provide benchmark values for bond energies and reaction enthalpies, leading to more reliable predictions.
Modeling Reaction Pathways: Developing computational models that can accurately predict the transition states and reaction barriers for the novel transformations discussed in section 7.2 is a key goal. This would allow for the in silico screening of catalysts and reaction conditions, saving significant experimental effort.
Simulating Spectroscopic Properties: Advanced computational models can predict spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies. researchgate.netresearchgate.net Refining these models to achieve high agreement with experimental data for this compound will increase confidence in their ability to predict the structures of new, uncharacterized products. researchgate.net This includes semiempirical models like the Sparkle/AM1 for predicting the geometry and spectra of metal complexes. researchgate.net
Explicit Solvent Models: Moving beyond simple continuum solvent models to those that include explicit solvent molecules in molecular dynamics (MD) simulations will allow for a more realistic description of solvation effects and hydrogen bonding interactions with the solvent, which are crucial for this molecule.
Table 3: Computational Models and Their Predictive Capabilities
| Computational Method | Property Predicted | Future Research Application |
|---|---|---|
| High-Level Ab Initio (e.g., CCSD(T)) | Bond Dissociation Enthalpies (BDE), Reaction Energetics. nih.gov | Establishing benchmark data for the N-O bond strength. |
| Density Functional Theory (DFT) | Reaction pathways, transition state geometries, binding energies. | Screening potential catalysts for C-H functionalization. |
| Time-Dependent DFT (TD-DFT) | Electronic absorption spectra, excited state properties. | Predicting photochemical behavior and designing fluorescent probes. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-catalyzed reactions, properties in complex environments. | Modeling biocatalytic N-oxidation or interactions with biological targets. |
Emerging Applications in Interdisciplinary Chemical Research
The unique structure of this compound makes it a candidate for applications that span multiple scientific disciplines. Future research should leverage its properties to address challenges in materials science, medicinal chemistry, and catalysis.
Potential emerging applications include:
Coordination Chemistry and Catalysis: 3-Aminopyridine is a known ligand for transition metals, forming complexes with antibacterial and cytotoxic activities. The N-oxide derivative offers an additional coordination site (the oxygen atom), enabling the formation of novel mono- and polynuclear metal complexes. These new complexes could be screened for enhanced catalytic activity (e.g., in oxidation reactions) or unique biological properties.
Development of Bioorthogonal Probes: Substituted aminopyridines can exhibit useful fluorescent properties. nih.gov The introduction of the N-oxide group can modulate the electronic structure, potentially altering the absorption and emission wavelengths or quantum yield. This opens the door to designing novel fluorescent probes for biological imaging, perhaps incorporating "click chemistry" handles for targeted labeling of biomolecules. nih.gov
Functional Materials: Heterocyclic compounds can be immobilized on solid supports like graphene oxide to create novel heterogeneous catalysts. researchgate.net this compound could serve as a functional building block for new materials, where its hydrogen-bonding capabilities and metal-coordinating sites could be exploited to create organized supramolecular structures or single-atom catalysts.
Radiopharmaceutical Synthesis: The activation of the pyridine ring by the N-oxide group facilitates nucleophilic substitution, a property that has been exploited for the synthesis of fluorinated pyridines for applications in positron emission tomography (PET). rsc.org Exploring the radiofluorination of this compound could lead to new PET imaging agents for diagnostics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
